![molecular formula C25H23FN4O2S B2705308 N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-84-4](/img/structure/B2705308.png)
N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound with a complex structure. It contains a benzyl group, a fluorobenzylthio group, a triazole ring, and a methoxybenzamide moiety. The compound’s molecular formula is C27H25N3OS, and its molecular weight is approximately 443.6 g/mol .
Synthesis Analysis
This compound can be synthesized through a click reaction involving substituted benzylazide and 5-ethynyl-4-methyl-2-substituted phenylthiazole. The starting compounds (4-ethynyl-2-substituted phenylthiazole) are prepared from the corresponding thiazole aldehyde using the Ohira−Bestmann reagent. The final structure is confirmed through spectral analysis .Scientific Research Applications
Antitubercular Activity
The synthesis of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives (such as our compound) has been explored for their antitubercular potential . Mycobacterium tuberculosis (MTB) remains a significant global health challenge, and the emergence of drug-resistant strains necessitates novel antimicrobial agents. These compounds were screened for their preliminary antitubercular activity against MTB, with promising results. Specifically, compounds 6g and 6k demonstrated good antitubercular activity, making them potential lead compounds for further optimization and development of newer antitubercular candidates.
Agricultural Bactericides
Interestingly, quinazolin-4-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety have been proposed as efficient agricultural bactericides . While not directly related to our compound, this highlights the potential of triazole-based structures in agriculture.
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is known to exhibit significant pharmacological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity , but the exact interactions with its targets would need to be determined experimentally.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways would be affected. Other 1,2,4-triazole derivatives have been shown to have significant antibacterial activity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Other 1,2,4-triazole derivatives have been shown to have antimicrobial and antitubercular activities .
properties
IUPAC Name |
N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S/c1-32-22-13-9-20(10-14-22)24(31)27-15-23-28-29-25(30(23)16-18-5-3-2-4-6-18)33-17-19-7-11-21(26)12-8-19/h2-14H,15-17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDCGQCHQMYDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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